![molecular formula C7H6Cl2O2 B14387685 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 88037-55-2](/img/structure/B14387685.png)
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a dichloroethenyl group and an oxabicyclohexanone core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to access new building blocks via cycloaddition. The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of photochemistry and efficient cycloaddition reactions are key to producing this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Propenylbicyclo[3.1.0]hexan-2-one: Similar bicyclic structure with a propenyl group instead of a dichloroethenyl group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different substitution patterns and chemical properties.
Uniqueness
6-(2,2-Dichloroethenyl)-3-oxabicyclo[31Its unique structure makes it valuable for various scientific research and industrial applications .
Properties
CAS No. |
88037-55-2 |
|---|---|
Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
6-(2,2-dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H6Cl2O2/c8-5(9)1-3-4-2-11-7(10)6(3)4/h1,3-4,6H,2H2 |
InChI Key |
RGCUKQISGLDPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O1)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
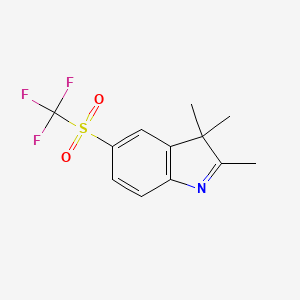
![10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B14387616.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
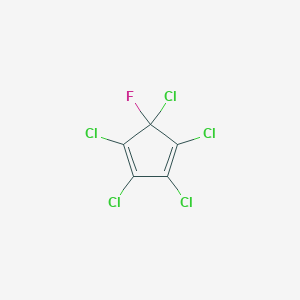
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
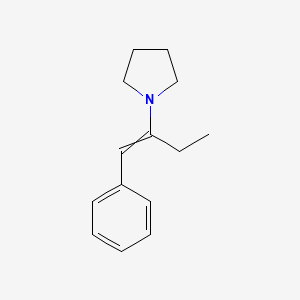
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
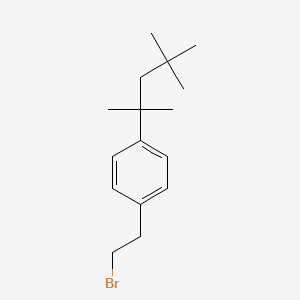
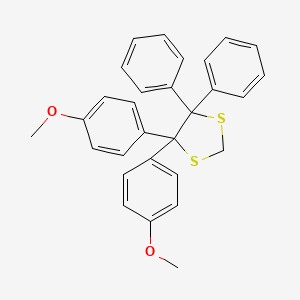
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
